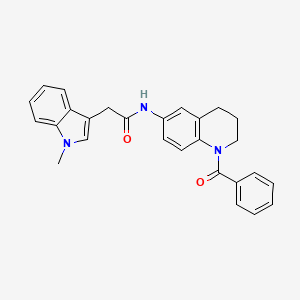
5-Chloro-3-hydroxy-3-(2'-oxopropyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring .
Aplicaciones Científicas De Investigación
5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that indole derivatives, including this compound, may have therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit nitric oxide production, which is a key mediator in various biological processes. This inhibition is achieved through the interaction of the compound with enzymes involved in nitric oxide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-(2’-oxopropyl)indolin-2-one: Lacks the chlorine atom at the 5-position.
5-Chloro-3-hydroxyindolin-2-one: Lacks the oxopropyl group.
5-Chloroindolin-2-one: Lacks both the hydroxy and oxopropyl groups.
Uniqueness
5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one is unique due to the presence of both the chlorine atom at the 5-position and the hydroxy and oxopropyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Propiedades
IUPAC Name |
5-chloro-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAGYDHNYJBYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Cl)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(butan-2-yl)-1-[(carbamoylmethyl)sulfanyl]-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)
![N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2890092.png)
![2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2890093.png)
![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)



![5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2890104.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2890110.png)


